2-[ethyl(3-methoxybenzoyl)amino]benzoic acid
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Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The crystal structure of related compounds provides insights into the molecular configuration and intermolecular interactions. For instance, the study of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate revealed significant roles of strong hydrogen bonds in crystal packing, with co-crystallized water molecules acting as both donors and acceptors (K. Y. Yeong et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 2-[ethyl(3-methoxybenzoyl)amino]benzoic acid derivatives can lead to the formation of complex compounds. For example, the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid results in compounds that serve as new O,N,O-tridentate ligands, capable of forming metal complexes (Yulia S. Kudyakova et al., 2009).
Physical Properties Analysis
Investigating the physical properties, such as solubility, melting point, and crystal structure, is crucial for understanding the behavior of this compound under various conditions. The crystallographic study of related benzimidazole derivatives provides valuable information on molecular dimensions and intermolecular forces that influence the compound's physical state and stability (K. Y. Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for broadening the compound's applications. For instance, the synthesis and complexing ability of certain derivatives highlight their potential as ligands in forming metal complexes, indicating a specific set of chemical properties that can be exploited in coordination chemistry (Yulia S. Kudyakova et al., 2009).
properties
IUPAC Name |
2-[ethyl-(3-methoxybenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-18(15-10-5-4-9-14(15)17(20)21)16(19)12-7-6-8-13(11-12)22-2/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNAHLCJCFAKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Ethyl[(3-methoxyphenyl)carbonyl]amino}benzoic acid |
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